molecular formula C6H4BrClO2S B2382674 Methyl 5-bromo-4-chlorothiophene-2-carboxylate CAS No. 2090967-58-9

Methyl 5-bromo-4-chlorothiophene-2-carboxylate

Cat. No.: B2382674
CAS No.: 2090967-58-9
M. Wt: 255.51
InChI Key: VLVUUBLIWLTTFA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-chlorothiophene-2-carboxylate is a halogenated thiophene derivative with the molecular formula C₆H₃BrClO₂S and a molecular weight of 255.52 g/mol. This compound features a thiophene ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 4, and a methyl ester group at position 2. Its structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where halogenated heterocycles are often used to tune electronic properties or enhance reactivity in cross-coupling reactions .

Properties

IUPAC Name

methyl 5-bromo-4-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVUUBLIWLTTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-chlorothiophene-2-carboxylate typically involves the bromination and chlorination of thiophene derivatives followed by esterification. One common method includes the bromination of 2-thiophenecarboxylic acid, followed by chlorination and subsequent esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions. The reactions are typically carried out in the presence of catalysts and under inert atmospheres to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Scientific Research Applications

Methyl 5-bromo-4-chlorothiophene-2-carboxylate has several applications in scientific research:

1. Organic Synthesis:

  • The compound serves as a versatile building block for synthesizing more complex thiophene derivatives, which are valuable in creating pharmaceuticals and agrochemicals .

2. Biological Activity:

  • Studies indicate its potential antimicrobial properties, particularly against Gram-negative bacteria . The presence of halogen substituents may enhance its interaction with biological targets.

3. Medicinal Chemistry:

  • This compound is explored as an intermediate in the development of new pharmaceutical compounds, particularly those targeting specific enzymes .

4. Industrial Applications:

  • The compound is used in producing specialty chemicals and materials, including polymers and dyes .

Research has shown that this compound exhibits significant biological activity:

Enzyme Inhibition:

  • The compound has been studied for its ability to inhibit various enzymes, which is crucial for developing therapeutic agents. For instance, analogs of thiophene carboxylic acids have shown potent inhibition against D-amino acid oxidase with IC50 values as low as 0.04 µM .

Anticancer Activity:

  • Case studies have demonstrated that thiophene derivatives similar to this compound possess cytotoxic effects on cancer cell lines, indicating potential for further development in anticancer therapies .

Antibacterial Properties:

  • Certain derivatives have shown antibacterial activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

A study investigating the anticancer potential of thiophene derivatives found that compounds structurally similar to this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells. Modifications to the compound's structure enhanced therapeutic efficacy.

Antibacterial Properties

Research indicated that certain thiophene derivatives demonstrated effectiveness against Gram-negative bacteria. These findings suggest that this compound could be a candidate for antibiotic development due to its structural characteristics.

Summary of Biological Activities

Biological ActivityTargetIC50 ValueReference
Enzyme InhibitionD-amino acid oxidase0.04 µM
Anticancer ActivityMCF-7 breast cancer cellsN/A
Antibacterial ActivityVarious Gram-negative bacteriaN/A

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-chlorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of methyl 5-bromo-4-chlorothiophene-2-carboxylate with analogous thiophene derivatives, focusing on structural, electronic, and application-based differences.

Table 1: Structural and Electronic Properties

Compound Name Substituents (Thiophene Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-COOCH₃, 4-Cl, 5-Br C₆H₃BrClO₂S 255.52 High reactivity in Suzuki couplings; used in API intermediates
Methyl 4-bromothiophene-2-carboxylate 2-COOCH₃, 4-Br C₆H₅BrO₂S 221.07 Intermediate for agrochemicals; single halogen limits reactivity
Methyl 5-bromothiophene-2-carboxylate 2-COOCH₃, 5-Br C₆H₅BrO₂S 221.07 Similar to 4-bromo isomer but with steric/electronic differences
Methyl 4,5-dibromothiophene-2-carboxylate 2-COOCH₃, 4-Br, 5-Br C₆H₄Br₂O₂S 290.97 Enhanced electrophilicity for sequential substitutions

Key Observations :

Reactivity: The dual halogenation (Br and Cl) in this compound enhances its utility in sequential cross-coupling reactions. Bromine acts as a superior leaving group compared to chlorine, enabling selective functionalization .

Electronic Effects: The electron-withdrawing nature of both halogens (Br and Cl) polarizes the thiophene ring, increasing its electrophilicity. This contrasts with non-halogenated esters (e.g., methyl thiophene-2-carboxylate), which exhibit lower reactivity in nucleophilic substitutions .

Applications :

  • This compound is prioritized in pharmaceutical synthesis (e.g., as an API intermediate) due to its balanced reactivity and stability. In contrast, dibrominated analogs (e.g., methyl 4,5-dibromothiophene-2-carboxylate) are more reactive but prone to overfunctionalization .

Table 2: Commercial Availability and Cost

Compound Name Supplier Price (1g) Key Notes
This compound CymitQuimica €314.00 High cost due to complex synthesis
Methyl 4-bromothiophene-2-carboxylate Chongqing Chemdad ~€200.00 Lower cost; simpler halogenation process
6-Fluorobenzofuran-3(2H)-one CymitQuimica €136.00 Non-thiophene analog; lower demand

Research Findings and Limitations

  • Synthetic Challenges: Introducing both Br and Cl substituents requires precise conditions to avoid regiochemical byproducts. This increases production costs compared to mono-halogenated derivatives .

Biological Activity

Methyl 5-bromo-4-chlorothiophene-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in various scientific domains.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine at the 5-position and chlorine at the 4-position, along with a carboxylate group at the 2-position. This unique structure contributes to its reactivity and biological properties.

Property Details
Molecular Formula C₆H₄BrClO₂S
Molecular Weight 227.51 g/mol
Functional Groups Bromine, Chlorine, Carboxylate

The exact molecular targets of this compound remain largely unidentified. However, studies suggest that the halogen substituents may interact with various biological targets, potentially altering cellular processes. The compound is believed to exhibit high gastrointestinal absorption and is likely to cross the blood-brain barrier (BBB) due to its lipophilic nature .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity, particularly against drug-resistant strains of bacteria such as Escherichia coli. Its mechanism may involve inhibiting bacterial growth pathways or specific enzymes crucial for bacterial survival.

Anticancer Potential

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. The presence of halogen atoms in its structure could enhance its reactivity towards cancer cell targets, although detailed studies are still required to elucidate these effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, it is predicted to have good oral bioavailability due to high gastrointestinal absorption rates. Its ability to permeate the BBB suggests potential applications in treating central nervous system disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Antimicrobial Studies : A study highlighted the effectiveness of similar thiophene derivatives against various bacterial strains, showcasing their potential as lead compounds in drug development.
  • Anticancer Research : Investigations into structurally analogous compounds revealed their capacity to inhibit cancer cell proliferation, suggesting that this compound could share similar mechanisms .
  • Computational Studies : Computational analyses have been conducted to assess binding affinities and mechanisms of action against target proteins, further supporting its potential therapeutic applications .

Applications in Research and Industry

This compound serves as an important building block in organic synthesis, particularly for creating complex thiophene derivatives. Its applications extend beyond medicinal chemistry into agrochemicals and various industrial chemicals .

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